molecular formula C23H21N5O4S B3003190 Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852436-86-3

Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B3003190
CAS No.: 852436-86-3
M. Wt: 463.51
InChI Key: AGKYUVJSCSCOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo-pyridazine core linked to a benzoate ester via a thioacetamide bridge. Its structure includes a 4-ethoxyphenyl substituent on the triazole ring, which may enhance lipophilicity and influence binding interactions in biological systems. Potential applications include roles as kinase inhibitors or antimicrobial agents, inferred from structurally related compounds in the evidence .

Properties

IUPAC Name

methyl 4-[[2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4S/c1-3-32-18-10-6-15(7-11-18)22-26-25-19-12-13-21(27-28(19)22)33-14-20(29)24-17-8-4-16(5-9-17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKYUVJSCSCOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate represents a complex organic compound with potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound features a triazolo-pyridazin moiety linked to an ethoxyphenyl group and an acetamido benzoate. Its molecular formula is C20H22N6O3SC_{20}H_{22}N_{6}O_{3}S, indicating the presence of nitrogen and sulfur in its structure, which are often associated with biological activity.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators. Studies have shown that derivatives with similar structures can inhibit tumor growth by affecting pathways such as the PI3K/Akt signaling pathway.
  • Case Studies : A study evaluating various triazolo derivatives reported IC50 values ranging from 0.63 to 1.32 μM against breast cancer cell lines (MCF-7), demonstrating potent cytotoxicity . The specific activity of this compound remains to be fully elucidated but is anticipated to align with these findings.

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects:

  • Inflammation Pathways : Similar compounds have been shown to inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), which could be relevant for conditions like rheumatoid arthritis and other inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies on related triazole compounds indicate promising antimicrobial properties:

  • Mechanism : The presence of the triazole ring is known for its ability to interact with microbial enzymes and disrupt cell wall synthesis.
  • Testing Results : In vitro tests have demonstrated that triazole derivatives possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 50 μg/mL .

Data Summary

Biological ActivityMechanismIC50/MIC ValuesReference
Anticancer (MCF-7)Caspase activation0.63 - 1.32 μM
Anti-inflammatoryCytokine inhibitionNot specified
Antimicrobial (E. coli)Cell wall disruption10 - 50 μg/mL

Scientific Research Applications

Medicinal Chemistry

The compound is part of the triazole family, which has been widely studied for their pharmacological properties. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has shown promise in the following areas:

  • Anticancer Activity : Research indicates that triazole derivatives can act as effective inhibitors of various cancer cell lines. For instance, studies have demonstrated that compounds with a triazole moiety exhibit significant cytotoxic effects against different cancer types by interfering with DNA replication and repair mechanisms .
  • Antimicrobial Properties : Triazoles are also recognized for their antimicrobial activities. The incorporation of specific substituents on the triazole ring can enhance the compound's efficacy against resistant strains of bacteria and fungi .

Pharmacological Insights

The pharmacological profile of this compound suggests several mechanisms of action:

  • Enzyme Inhibition : Compounds containing the triazole structure have been identified as inhibitors of enzymes such as topoisomerases, which are critical for DNA replication. This inhibition can lead to apoptosis in cancer cells .
  • Receptor Modulation : The compound may interact with various biological receptors, potentially modulating pathways involved in cell growth and apoptosis. This could make it a candidate for further development in targeted cancer therapies.

Biological Research Applications

In addition to its medicinal properties, this compound can be utilized in biological research:

  • Cell Line Studies : The compound can be used in vitro to study its effects on different cell lines. For example, testing its cytotoxicity against HCT116 and HepG2 cell lines can provide insights into its potential therapeutic applications .
  • Mechanistic Studies : Researchers can explore the mechanisms by which this compound induces cell death or inhibits cell proliferation through biochemical assays and molecular biology techniques.
  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazole derivatives on HCT116 and HepG2 cell lines. Results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to standard treatments .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of triazole compounds against common pathogens. The results showed that certain derivatives exhibited potent activity against multi-drug resistant strains .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS: 852376-54-6)

  • Key Differences : The ethyl ester group (vs. methyl) and methoxyphenyl substituent (vs. ethoxyphenyl) alter steric and electronic properties.
  • Molecular Weight : 463.5 g/mol (vs. target compound’s ~463.5 g/mol, assuming similar substituents).
  • Synthetic Relevance : The Smiles string () indicates a comparable backbone, suggesting shared intermediates like triazolo-pyridazine precursors .

I-6230 and I-6232 (Ethyl Benzoate Derivatives)

  • Structural Variations : Pyridazine (I-6230) and methylpyridazine (I-6232) cores replace the triazolo-pyridazine system.
  • Pharmacological Implications: Pyridazine derivatives often target adenosine receptors or kinases, whereas triazolo-pyridazines may exhibit enhanced metabolic stability due to fused rings .

Heterocyclic Core Variations

Triazolo-Thiadiazole Derivatives ()

  • Example : 3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole.
  • Key Differences: A thiadiazole ring replaces the pyridazine, introducing sulfur and fluorine atoms.

Triazolo-Pyrazine Antioxidants (–8)

  • Example: N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide.
  • Functional Groups: Antioxidant moieties (e.g., di-tert-butylphenol) are conjugated to triazolo-pyrazine, diverging from the benzoate focus of the target compound. Such modifications prioritize radical-scavenging activity over esterase-mediated hydrolysis .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (Target) C23H21N5O4S ~463.5* Ethoxyphenyl, methyl ester
Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate C23H21N5O4S 463.5 Methoxyphenyl, ethyl ester
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C22H22N4O2 374.4 Pyridazine, ethyl ester
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole C17H13FN6O2S 384.4 Thiadiazole, fluorine, dimethoxyphenyl

*Estimated based on analogous structures.

Q & A

Basic: What are the recommended safety protocols for handling Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate in laboratory settings?

Methodological Answer:
Researchers should adhere to GHS guidelines for acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards. Key precautions include:

  • Use of PPE (nitrile gloves, lab coats, and safety goggles) to avoid direct contact .
  • Installation of fume hoods to minimize inhalation of aerosols or vapors during synthesis .
  • Immediate flushing with water for 15+ minutes in case of eye exposure, followed by medical consultation .
  • Proper disposal of waste to prevent environmental contamination, avoiding drainage systems .

Basic: What synthetic routes are commonly employed for preparing triazolo[4,3-b]pyridazine derivatives?

Methodological Answer:
A standard approach involves:

  • Multi-step condensation : Refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and crystallization .
  • Thioacetamide coupling : Reacting thiol-containing intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
  • Cyclization : Using reagents like oxalyl chloride or bromo-diethylmalonate to form triazolo-thiadiazole cores .

Advanced: How can researchers optimize the low yields (2–5%) observed in multi-step syntheses of triazolo-pyridazine analogs?

Methodological Answer:
Yield improvement strategies include:

  • Catalyst screening : Testing alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
  • Stepwise purification : Employing column chromatography after each synthetic step to isolate intermediates and reduce side-product accumulation .
  • Solvent optimization : Replacing ethanol with DMF or THF to improve solubility of hydrophobic intermediates .

Advanced: What analytical techniques resolve structural ambiguities in triazolo-pyridazine derivatives?

Methodological Answer:

  • X-ray crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for triazolo-thiadiazine derivatives (e.g., CCDC 1906114) .
  • High-resolution NMR : ¹H/¹³C NMR coupled with 2D techniques (COSY, HSQC) clarifies substituent positions and regioisomerism .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to distinguish isobaric species .

Advanced: How should researchers address contradictory biological activity data in triazolo-pyridazine analogs across assays?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to reduce variability .
  • Solubility adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid precipitation artifacts in in vitro assays .
  • Dose-response validation : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to confirm activity thresholds .

Basic: What are key considerations for selecting purification methods post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/dioxane mixtures for high-purity crystals, as shown for triazolo-pyrimidinones .
  • Flash chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on TLC Rf values .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water buffers for polar intermediates .

Advanced: What strategies enhance target binding affinity via substituent modification on the triazolo-pyridazine core?

Methodological Answer:

  • Electron-withdrawing groups : Introduce trifluoromethyl (-CF₃) to improve lipophilicity and metabolic stability .
  • Hydrogen-bond donors : Add methoxy (-OCH₃) or amino (-NH₂) groups to enhance interactions with enzymatic active sites .
  • Steric optimization : Substitute bulky aryl groups (e.g., 4-ethoxyphenyl) to modulate steric hindrance and binding pocket fit .

Basic: How do researchers confirm intermediate identity during synthesis?

Methodological Answer:

  • FT-IR spectroscopy : Track carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bands to verify reaction progress .
  • Thin-layer chromatography (TLC) : Monitor reactions using silica plates and UV visualization .
  • Melting point analysis : Compare observed values with literature data for intermediates (e.g., 160–165°C for triazolo-thiadiazoles) .

Advanced: What computational approaches predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to simulate ligand-protein interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Correlate substituent electronegativity with activity data to design derivatives .

Advanced: How can reaction by-products be characterized and minimized during synthesis?

Methodological Answer:

  • LC-MS profiling : Identify by-products via retention time and m/z ratios, then adjust stoichiometry or reaction time .
  • Temperature control : Maintain reflux temperatures (±2°C) to prevent thermal decomposition of sensitive intermediates .
  • Scavenger resins : Use polymer-bound reagents (e.g., triphenylphosphine resin) to trap unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.